5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fused pyrrole and azepine ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the reaction of pyrrole with perhydroazepine derivatives. This reaction is often catalyzed by para-toluene sulphonic acid (p-TsOH), which facilitates the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid.
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride undergoes various chemical reactions, including:
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions, where the halogen is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used for the reduction of the compound.
Substitution: Various nucleophiles, such as amines or thiols, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Reduction: The major products are 1,2-diaryl-4,6,7,8(5H)-tetrahydropyrrolo[3,2-C]azepines.
Substitution: The products depend on the nucleophile used but typically involve the replacement of a halogen atom with the nucleophile.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,3-d]azepine: Another heterocyclic compound with a similar ring structure.
1,2-Diaryl-4,6,7,8(5H)-tetrahydropyrrolo[3,2-C]azepines: Products of the reduction of 5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride.
Uniqueness
5,6,7,8-Tetrahydropyrrolo[3,2-C]azepin-4(1H)-one hydrochloride is unique due to its specific ring fusion and the presence of the hydrochloride salt, which enhances its solubility and applicability in various research fields.
Eigenschaften
Molekularformel |
C8H11ClN2O |
---|---|
Molekulargewicht |
186.64 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydro-1H-pyrrolo[3,2-c]azepin-4-one;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c11-8-6-3-5-9-7(6)2-1-4-10-8;/h3,5,9H,1-2,4H2,(H,10,11);1H |
InChI-Schlüssel |
OPSFMQCHXUQWPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CN2)C(=O)NC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.